Ferrocene-D10
Overview
Description
Ferrocene-D10 is an organometallic compound with the molecular formula C10H10Fe . It is a deuterium-labeled variant of Ferrocene . The molecule consists of two cyclopentadienyl rings bound to a central iron atom .
Molecular Structure Analysis
Ferrocene-D10, like Ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving Ferrocene-D10 are not detailed in the retrieved sources, ferrocene and its derivatives are known to participate in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions .
Physical And Chemical Properties Analysis
Ferrocene-D10 has a molecular weight of 196.09 g/mol . It exhibits high chemical stability and is amenable to diverse synthetic modifications . It also displays defined and tunable redox behavior .
Scientific Research Applications
Dye-Sensitized Solar Cells : Ferrocenyl dithiocarbamate based d10 transition-metal complexes have been synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs). These complexes, including the zinc complex, significantly improve the photon-to-current conversion efficiency of the cells (Yadav et al., 2016).
Synthesis of Deuterium-Labelled Compounds : An efficient method for the synthesis of perdeuterated ferrocene (ferrocene-d10) and its derivatives has been developed, highlighting its importance in creating labelled compounds for various applications (Evchenko, Kamounah & Schaumburg, 2005).
Luminescent Systems : Ferrocene and ferrocenyl derivatives, including ferrocene-D10, are used in luminescent systems due to their stability under visible irradiation and ability to function as quenchers of excited states. They find applications in studying reaction mechanisms and in organized or biological media (Féry-Forgues & Delavaux‐Nicot, 2000).
Cancer Research : Ferrocene-based compounds, including ferrocene-D10 derivatives, have shown significant activity against several diseases, particularly cancer. These compounds are being actively researched for their medicinal applications (Ornelas, 2011).
Optical and Redox Devices : Ferrocene's chemistry has provided applications in areas such as optical and redox devices, battery materials, sensing, catalysis, and medicine. Ferrocene-D10, as a stable organometallic compound, contributes significantly to these applications (Astruc, 2017).
Electrochemical Properties : The electrochemical properties of ferrocene and its derivatives, including ferrocene-D10, are critical for their use in electronic, optical, and biologically-active materials. Their role in intra-molecular electron-transfer processes is particularly noteworthy (Son et al., 2009).
Molecular Machines : Ferrocene and its derivatives are used in the development of non-interlocked synthetic molecular machine systems due to their chemical robustness and reversible redox properties (Scottwell & Crowley, 2016).
NMR Investigations : Ferrocene-D10 has been studied using NMR techniques, providing insights into the properties of molecular crystalline materials and their applications in various fields (Shabanova, Schaumburg & Kamounah, 2003).
Nonlinear Optical Properties : Research on ferrocene-D10 has contributed to understanding the nonlinear optical properties of certain compounds, which are essential for telecommunications and other optoelectronic applications (Senthilkumar et al., 2017).
Safety And Hazards
Future Directions
Ferrocene and its derivatives, including Ferrocene-D10, have many potential applications in diverse scientific disciplines. They are used in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The research activity focused on ferrocene compounds is expected to continue in the future, yielding more attractive results in terms of both novelty and function .
properties
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/i2*1D,2D,3D,4D,5D; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHTHSZMBROSH-DQPUZLHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Fe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene-D10 |
Citations
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